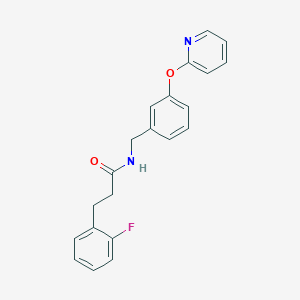

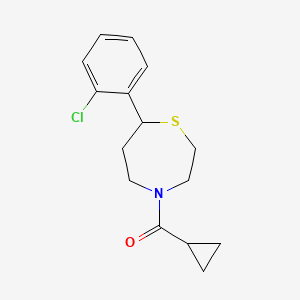

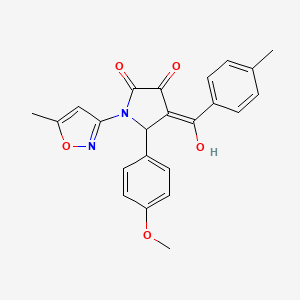

![molecular formula C20H17FN6O2 B2827988 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide CAS No. 892469-45-3](/img/structure/B2827988.png)

2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide” belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their promising antibacterial activity against some standard bacteria and multidrug-resistant (MDR) clinical isolates .

Synthesis Analysis

The synthesis of similar triazolopyrimidines has been reported to be carried out under green chemistry conditions via a multicomponent reaction . The process involves the use of lemon juice as an acidic catalyst .Molecular Structure Analysis

The molecular structure of triazolopyrimidines is characterized by the presence of a triazole ring fused with a pyrimidine ring . This unique structure is believed to contribute to their biological activity .Chemical Reactions Analysis

In a study, mixtures of a triazolopyrimidine derivative, aromatic aldehydes, and a catalytic amount of 1,3-dimethylbenzimidazolium iodide were refluxed in tetrahydrofuran (THF) in the presence of sodium hydride . This resulted in the formation of arolyl-triazolopyrimidines .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

c-Met Inhibition: The c-Met receptor tyrosine kinase has gained attention as a potential therapeutic target. Inhibitors of c-Met have been extensively studied, and compounds like 2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide show promise in this context. These molecules interfere with c-Met signaling pathways, which play a crucial role in cancer progression and metastasis. Researchers explore their efficacy in inhibiting tumor growth and metastasis .

Fluorescent Probes

Structural Studies and Imaging: The unique structure of this compound, with its 1,2,3-triazole-fused pyrimidine core, makes it an interesting candidate for use as a fluorescent probe. Researchers can attach fluorophores to specific positions within the molecule, allowing visualization of cellular processes. These probes aid in structural studies, cellular imaging, and tracking specific biomolecules in live cells .

Polymer Chemistry

Incorporation into Polymers: The presence of the 1,2,3-triazole ring system in This compound offers opportunities for its incorporation into polymer structures. Researchers can modify the compound to introduce reactive groups, allowing it to serve as a building block in polymer synthesis. These polymers find applications in drug delivery, materials science, and nanotechnology .

Other Potential Applications

Beyond the Known: While the above applications highlight the compound’s potential, further research may reveal additional uses. Investigating its interactions with other biological targets, exploring its pharmacokinetics, and assessing its toxicity profile are avenues for future investigation.

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-benzyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-[(4-fluorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN6O2/c21-16-8-6-14(7-9-16)10-22-17(28)12-26-13-23-19-18(20(26)29)24-25-27(19)11-15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSYXAUXBBRVKGF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=C(C=C4)F)N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate](/img/structure/B2827907.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2827915.png)

![3-(3-chlorophenyl)-4-(4-methylbenzyl)-1-thioxo-1H-thiazolo[3,4-a]quinazolin-5(4H)-one](/img/no-structure.png)

![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2827921.png)

![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)